molecular formula C23H30N2O6 B14956759 Dipropan-2-yl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dipropan-2-yl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14956759
M. Wt: 430.5 g/mol
InChI Key: PZAPAMJLYOMUIO-UHFFFAOYSA-N
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Description

3,5-BIS(PROPAN-2-YL) 4-[4-(CARBAMOYLMETHOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(PROPAN-2-YL) 4-[4-(CARBAMOYLMETHOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the isopropyl and carbamoylmethoxy groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-BIS(PROPAN-2-YL) 4-[4-(CARBAMOYLMETHOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine core to tetrahydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoylmethoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction results in tetrahydropyridine compounds.

Scientific Research Applications

3,5-BIS(PROPAN-2-YL) 4-[4-(CARBAMOYLMETHOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-BIS(PROPAN-2-YL) 4-[4-(CARBAMOYLMETHOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another dihydropyridine calcium channel blocker with similar therapeutic applications.

Uniqueness

3,5-BIS(PROPAN-2-YL) 4-[4-(CARBAMOYLMETHOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives

Properties

Molecular Formula

C23H30N2O6

Molecular Weight

430.5 g/mol

IUPAC Name

dipropan-2-yl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H30N2O6/c1-12(2)30-22(27)19-14(5)25-15(6)20(23(28)31-13(3)4)21(19)16-7-9-17(10-8-16)29-11-18(24)26/h7-10,12-13,21,25H,11H2,1-6H3,(H2,24,26)

InChI Key

PZAPAMJLYOMUIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(C=C2)OCC(=O)N)C(=O)OC(C)C

Origin of Product

United States

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